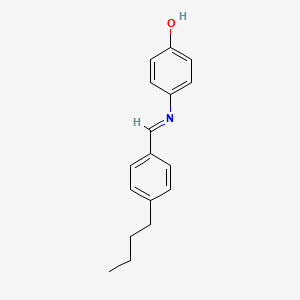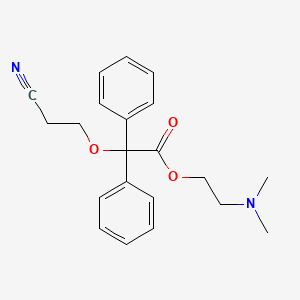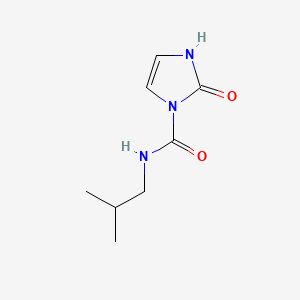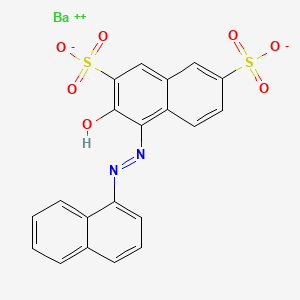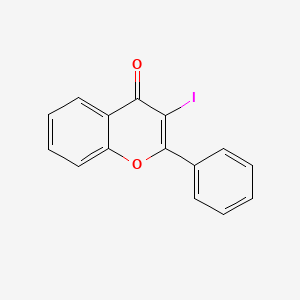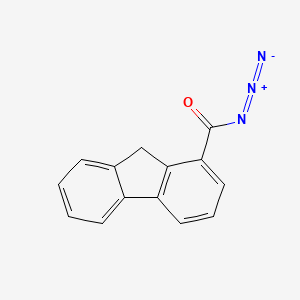
Fluorene-1-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene-1-carbonyl azide is an organic compound that belongs to the class of azides, which are known for their high reactivity and versatility in organic synthesis. This compound features a fluorene backbone with a carbonyl azide functional group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorene-1-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of fluorene-1-carboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, yielding the desired azide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Fluorene-1-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Substitution: Formation of substituted fluorene derivatives.
Reduction: Formation of fluorene-1-amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Fluorene-1-carbonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of fluorene-1-carbonyl azide involves the generation of reactive intermediates such as nitrenes and isocyanates upon thermal or photochemical decomposition . These intermediates can then participate in various chemical reactions, including insertion into C-H bonds and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparison with Similar Compounds
Fluorene-1-carbonyl azide can be compared with other carbonyl azides such as benzoyl azide and naphthoyl azide:
Benzoyl Azide: Similar reactivity but different structural properties due to the benzene ring.
Naphthoyl Azide: Exhibits different photophysical properties and reactivity due to the naphthalene ring.
This compound is unique in its ability to form stable intermediates and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
88909-93-7 |
|---|---|
Molecular Formula |
C14H9N3O |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
9H-fluorene-1-carbonyl azide |
InChI |
InChI=1S/C14H9N3O/c15-17-16-14(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2 |
InChI Key |
VUYDAOHLWAIXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


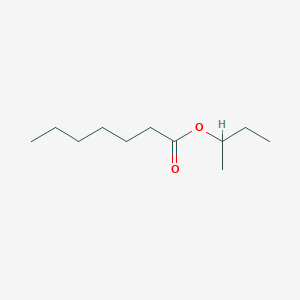
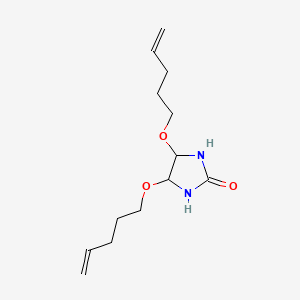
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
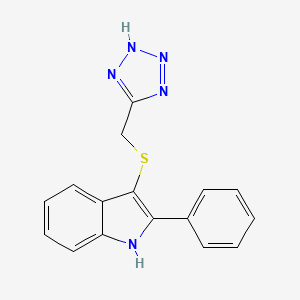
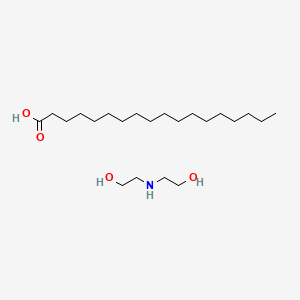
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
